Cas no 100462-54-2 (4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-6-(3-methyl-2-buten-1-yl)-)

100462-54-2 structure
Nome del prodotto:4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-6-(3-methyl-2-buten-1-yl)-
4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-6-(3-methyl-2-buten-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-6-(3-methyl-2-buten-1-yl)-
- Angustone B
- 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-6-(3-methylbut-2-enyl)chromen-4-one
- LMPK12050322
- 5,7,2'-Trihydroxy-6-prenyl-6'',6''-dimethylpyrano[2'',3'':4',3']isoflavone
- CHEMBL4064421
- 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-chromen-6-yl)-6-(3-methylbut-2-enyl)chromen-4-one
- 5,5',7-Trihydroxy-2',2'-dimethyl-6-(3-methylbut-2-en-1-yl)-2'H,4H-[3,6'-bichromen]-4-one
- DTXSID80143303
- CHEBI:178569
- 100462-54-2
- 5,7,5'-Trihydroxy-2',2'-dimethyl-6-(3-methyl-but-2-enyl)-2'H-[3,6']bi[1-benzopyranyl]-4-one
- 5,7,5'-Trihydroxy-2',2'-dimethyl-6-(3-methyl-but-2-enyl)-2'H-(3,6')bi(1-benzopyranyl)-4-one
-
- Inchi: InChI=1S/C25H24O6/c1-13(2)5-6-15-18(26)11-20-21(23(15)28)24(29)17(12-30-20)14-7-8-19-16(22(14)27)9-10-25(3,4)31-19/h5,7-12,26-28H,6H2,1-4H3
- Chiave InChI: QQUXNFZAFOMGTQ-UHFFFAOYSA-N
- Sorrisi: C/C(=C/CC1C(O)=CC2=C(C(C(C3C=CC4OC(C=CC=4C=3O)(C)C)=CO2)=O)C=1O)/C
Proprietà calcolate
- Massa esatta: 420.15732
- Massa monoisotopica: 420.157289
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 31
- Conta legami ruotabili: 3
- Complessità: 792
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 96.2
- XLogP3: 5.5
Proprietà sperimentali
- Densità: 1.314
- Punto di ebollizione: 630.7°Cat760mmHg
- Punto di infiammabilità: 216.9°C
- Indice di rifrazione: 1.644
- PSA: 96.22
- LogP: 5.26970
4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-6-(3-methyl-2-buten-1-yl)- Letteratura correlata
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
100462-54-2 (4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-6-(3-methyl-2-buten-1-yl)-) Prodotti correlati
- 4449-55-2(Warangalone)
- 129280-33-7(4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-)
- 53947-92-5(Corylin)
- 482-53-1(Osajin)
- 34086-50-5(Alpinumisoflavone)
- 86989-18-6(4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate)
- 898652-05-6(4-chloro-6-4-(2-fluorophenyl)piperazin-1-ylpyrimidine)
- 4413-40-5(4-Amino-5-(2,4-dichlorophenoxy)methyl-4H-1,2,4-triazole-3-thiol)
- 1600086-89-2(3-5-(methoxymethyl)furan-2-yl-3-methylbutanoic acid)
- 847239-89-8(4-Bromo-N-(3,5-difluorophenyl)benzenesulfonamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
